molecular formula C12H17BrO B1630867 6-Phenoxyhexyl bromide CAS No. 51745-97-2

6-Phenoxyhexyl bromide

Cat. No. B1630867
CAS RN: 51745-97-2
M. Wt: 257.17 g/mol
InChI Key: QOLSAZPSEJXYSH-UHFFFAOYSA-N
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Description

6-Phenoxyhexyl bromide is a useful research compound. Its molecular formula is C12H17BrO and its molecular weight is 257.17 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Phenoxyhexyl bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Phenoxyhexyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Phenoxyhexyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

6-bromohexoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO/c13-10-6-1-2-7-11-14-12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLSAZPSEJXYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60199681
Record name Benzene, ((6-bromohexyl)oxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60199681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenoxyhexyl bromide

CAS RN

51745-97-2, 51795-97-2
Record name Benzene, ((6-bromohexyl)oxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051745972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, ((6-bromohexyl)oxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60199681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 51795-97-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

60% Sodium hydride (1.16 g) was suspended in dimethylformamide (40 ml), and phenol (3 g) was added under ice-cooilng with stirring. The mixture was stirred at room temperature for 1 hr. The mixture was again ice-cooled, and a solution of 1,6-dibromohexane (7.78 g) in dimethylformamide (10 ml) was dropwise added, which was followed by stirring at room temperature for 2 hr. Water was added to the reaction mixture and the mixture was extracted with ethyl acetate. The organic layer was washed with brine, dried and the solvent was evaporated under reduced pressure to give 8.2 g of 6-phenoxyhexyl bromide.
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
7.78 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
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Quantity
40 mL
Type
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Reaction Step Five

Synthesis routes and methods II

Procedure details

Preparation analogously to Example 38 by the reaction of sodium phenolate with 1,6-dibromohexane to give 6-phenoxy-1-bromohexane (b.p.11 =172°-5°; yield 77%), which is reacted with excess 5-amino-5-desoxy-1.4;3.6-dianhydro-L-iditol 2-nitrate. Isolation as hydrochloride. Yield, after recrystallisation from isopropanol: 53%.
Quantity
0 (± 1) mol
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Reaction Step One
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Reaction Step One

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